molecular formula C16H10F3N3OS B258657 3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile

3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile

Cat. No. B258657
M. Wt: 349.3 g/mol
InChI Key: HEGLGCWVHXVAHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements. In this case, the ring structure includes atoms of carbon, nitrogen, sulfur, and oxygen. The purpose of

Mechanism of Action

The mechanism of action of 3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile involves the inhibition of certain enzymes such as GSK-3β and CDK5. These enzymes are involved in the regulation of various physiological processes such as cell proliferation, differentiation, and apoptosis. The inhibition of these enzymes by 3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile results in the modulation of these physiological processes, which has potential therapeutic applications in the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile are still being studied. However, some studies have shown that this compound exhibits potent inhibitory activity against certain enzymes such as GSK-3β and CDK5, which are involved in various physiological processes such as cell proliferation, differentiation, and apoptosis. Therefore, the inhibition of these enzymes by 3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile has potential therapeutic applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile in lab experiments include its potent inhibitory activity against certain enzymes such as GSK-3β and CDK5, which makes it a potential therapeutic agent for the treatment of various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the research on 3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile. One of the future directions is to conduct further studies on the safety and efficacy of this compound in animal models and clinical trials. Another future direction is to investigate the potential therapeutic applications of this compound in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. Additionally, future studies could focus on the development of more potent and selective inhibitors of GSK-3β and CDK5 based on the structure of 3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile.

Synthesis Methods

The synthesis of 3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile involves several steps. The first step involves the reaction between 2-aminothiophenol and 2,3-dichloropyridine in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-(2-pyridyl)thieno[2,3-b]pyridine. The second step involves the reaction between 2-(2-pyridyl)thieno[2,3-b]pyridine and 4-methoxybenzaldehyde in the presence of a catalyst such as piperidine. This reaction results in the formation of 3-(4-methoxyphenyl)-2-(2-pyridyl)thieno[2,3-b]pyridine. The final step involves the reaction between 3-(4-methoxyphenyl)-2-(2-pyridyl)thieno[2,3-b]pyridine and trifluoroacetic anhydride in the presence of a base such as triethylamine. This reaction results in the formation of 3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile.

Scientific Research Applications

3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile has potential applications in various fields of scientific research. One of the main applications is in the field of medicinal chemistry. This compound has been found to exhibit potent inhibitory activity against certain enzymes such as glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5). These enzymes are involved in various physiological processes such as cell proliferation, differentiation, and apoptosis. Therefore, the inhibition of these enzymes by 3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile has potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.

properties

Product Name

3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile

Molecular Formula

C16H10F3N3OS

Molecular Weight

349.3 g/mol

IUPAC Name

3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile

InChI

InChI=1S/C16H10F3N3OS/c1-23-9-4-2-8(3-5-9)11-6-10(16(17,18)19)13-14(21)12(7-20)24-15(13)22-11/h2-6H,21H2,1H3

InChI Key

HEGLGCWVHXVAHO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C#N)N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C#N)N

Origin of Product

United States

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